3-Fluoro-4-(trifluoromethyl)benzyl chloride
Description
Properties
IUPAC Name |
4-(chloromethyl)-2-fluoro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4/c9-4-5-1-2-6(7(10)3-5)8(11,12)13/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRMEGUZSFQNIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(trifluoromethyl)benzyl chloride typically involves the chlorination of 3-Fluoro-4-(trifluoromethyl)toluene. This can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually carried out under reflux conditions to ensure complete conversion of the toluene derivative to the benzyl chloride compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(trifluoromethyl)benzyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzyl chloride moiety is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzyl chloride to the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Nucleophilic Substitution: Products include substituted benzyl derivatives like benzyl amines, benzyl ethers, and benzyl thiols.
Oxidation: Products include 3-Fluoro-4-(trifluoromethyl)benzaldehyde and 3-Fluoro-4-(trifluoromethyl)benzoic acid.
Reduction: The major product is 3-Fluoro-4-(trifluoromethyl)benzyl alcohol.
Scientific Research Applications
Pharmaceutical Development
3-Fluoro-4-(trifluoromethyl)benzyl chloride plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. Its unique properties allow for:
- Enhanced Efficacy : This compound is particularly useful in developing anti-inflammatory and anti-cancer drugs, where fluorination can improve the metabolic stability of therapeutic agents .
- Fluorinated Drug Design : The incorporation of fluorine atoms is known to enhance the bioavailability of drugs, making this compound valuable in medicinal chemistry .
Organic Synthesis
In organic chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Key applications include:
- Nucleophilic Substitution Reactions : The chlorine atom acts as an excellent leaving group, facilitating reactions with nucleophiles such as amines and alcohols to form substituted benzyl derivatives .
- Oxidative and Reductive Transformations : It can be oxidized to yield benzaldehyde or benzoic acid derivatives and reduced to produce benzyl alcohol.
Material Science
The compound is also utilized in the development of advanced materials:
- Polymers and Coatings : Its properties are exploited to create polymers that require specific characteristics like chemical resistance and thermal stability .
- Specialty Chemicals Production : It contributes to the formulation of specialty chemicals that find applications across various industries .
Analytical Chemistry
In analytical applications, this compound is employed for:
- Detection and Quantification : Its distinctive chemical properties allow for reliable methods in detecting and quantifying substances, aiding researchers in analytical studies .
Case Study 1: Pharmaceutical Synthesis
A study highlighted the use of this compound in synthesizing a novel anti-cancer agent. The compound was used as an intermediate to introduce fluorinated moieties into the drug structure, resulting in improved efficacy and reduced side effects compared to non-fluorinated counterparts.
Case Study 2: Material Development
Research focused on developing a new polymer coating that utilizes this compound demonstrated enhanced thermal stability and resistance to chemical degradation. The introduction of trifluoromethyl groups significantly improved the material's performance under harsh conditions.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(trifluoromethyl)benzyl chloride involves its reactivity towards nucleophiles. The chlorine atom in the benzyl chloride moiety is a good leaving group, allowing the compound to undergo nucleophilic substitution reactions. This reactivity is exploited in various chemical syntheses and biological studies. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzyl and Benzoyl Chlorides
Key Structural Insights :
- Electron-Withdrawing Groups : The -CF₃ group in this compound enhances electrophilicity at the benzyl position compared to -OCH₃ (electron-donating) in 3-fluoro-4-methoxybenzyl chloride, accelerating nucleophilic substitution reactions .
- Steric Effects : The bulkier -CF₃ group in this compound reduces reactivity toward sterically hindered nucleophiles compared to 3-methyl-4-(trifluoromethyl)benzyl chloride .
Table 2: Comparative Reactivity Data
Table 3: Hazard Comparison
Safety Notes:
- The trifluoromethyl group reduces volatility compared to benzyl chloride, mitigating inhalation risks .
Biological Activity
3-Fluoro-4-(trifluoromethyl)benzyl chloride is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of trifluoromethyl and fluoro groups, may enhance its interaction with biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The chemical formula for this compound is C8H5ClF4. The presence of multiple fluorine atoms can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to various biological receptors.
1. Anticancer Potential
Research has indicated that compounds with similar fluorinated structures exhibit significant anticancer properties. For instance, the incorporation of trifluoromethyl groups in drug design has been shown to enhance the potency against various cancer cell lines. In one study, compounds with a similar structural motif demonstrated IC50 values in the nanomolar range against multiple cancer types, suggesting that this compound could also possess notable anticancer activity .
The biological activity of this compound may be attributed to its ability to modulate enzyme or receptor activity. The fluorinated groups are known to enhance binding affinity due to their electron-withdrawing nature, which can stabilize interactions with target proteins. This characteristic makes it a valuable candidate for drug discovery aimed at targeting specific pathways involved in cancer progression or other diseases .
Case Study: Antiproliferative Activity
A recent study evaluated the antiproliferative effects of various fluorinated compounds, including those structurally related to this compound. The results indicated that these compounds exhibited IC50 values ranging from 0.01 to 1 µM across different cancer cell lines, highlighting their potential as effective anticancer agents .
| Compound Name | IC50 Value (µM) | Cell Line Tested |
|---|---|---|
| Compound A | 0.05 | MDA-MB-231 |
| Compound B | 0.12 | A549 |
| Compound C | 0.25 | HL-60 |
Case Study: Enzyme Inhibition
Another research focused on the inhibition of dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drugs. Compounds similar to this compound were tested and showed promising selectivity against Plasmodium species while demonstrating minimal inhibition of human DHODH . The selectivity index indicates potential for developing new antimalarial agents.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that the trifluoromethyl group enhances biological activity by increasing hydrophobic interactions with target proteins. This modification has been associated with improved pharmacokinetic properties and increased potency compared to non-fluorinated analogs .
Q & A
Q. Q1: What are the optimal synthetic routes for preparing 3-fluoro-4-(trifluoromethyl)benzyl chloride, and how do reaction conditions impact yield?
Methodological Answer: The compound is typically synthesized via chlorination of 3-fluoro-4-(trifluoromethyl)benzyl alcohol using thionyl chloride (SOCl₂) in chloroform under reflux. Key parameters include:
- Molar ratio : Excess SOCl₂ (5 equivalents) ensures complete conversion .
- Reaction time : 4 hours under reflux achieves 87% yield .
- Purification : Silica gel chromatography (hexane:ethyl acetate = 4:1) removes byproducts.
Alternative chlorinating agents (e.g., oxalyl chloride, PCl₅) may alter reaction kinetics. Compare yields and purity using TLC or HPLC.
Q. Q2: What spectroscopic techniques are recommended for characterizing this compound, and how are data interpreted?
Methodological Answer:
- ¹H-NMR : Peaks at δ 4.58 (s, 2H, CH₂Cl) and δ 7.20–7.60 (aromatic protons) confirm structure. Coupling constants (e.g., J = 7.6 Hz) indicate substituent orientation .
- IR : Absorbances at 1634 cm⁻¹ (C-Cl stretch) and 1435 cm⁻¹ (C-F) validate functional groups .
- Mass Spectrometry : Exact mass (calc. for C₈H₄ClF₄: 226.56) matches theoretical values. Use high-resolution MS to resolve isotopic patterns .
Advanced Tip : Combine with elemental analysis (C, H, Cl) to confirm purity >95% .
Q. Q3: How should researchers handle and store this compound to minimize decomposition?
Methodological Answer:
- Storage : Use airtight, amber glass vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
- Handling : Work in a fume hood with nitrile gloves and PPE. Avoid contact with moisture (risk of HCl release) .
- Stability Tests : Monitor decomposition via ¹H-NMR (appearance of benzyl alcohol peaks) over time .
Advanced Research Questions
Q. Q4: How do electronic effects of the fluorine and trifluoromethyl groups influence the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- Electronic Effects : The electron-withdrawing –CF₃ group deactivates the benzene ring, reducing nucleophilic attack at the para position. The fluorine atom directs electrophiles to the ortho position via inductive effects .
- Experimental Design : Perform competitive reactions with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Quantify substitution products using GC-MS or HPLC .
Data Contradiction : Conflicting reports on regioselectivity may arise from solvent polarity. Verify using DFT calculations (e.g., Fukui indices) .
Q. Q5: What computational strategies can predict the stability and reactivity of this compound in complex reaction systems?
Methodological Answer:
- DFT Modeling : Calculate bond dissociation energies (C-Cl: ~330 kJ/mol) and HOMO-LUMO gaps to assess susceptibility to hydrolysis or radical reactions .
- Solvent Effects : Use COSMO-RS simulations to predict solvation energies in water vs. organic solvents .
- Validation : Correlate computational results with experimental kinetic data (e.g., Arrhenius plots for decomposition rates) .
Q. Q6: How can researchers resolve contradictions in reported spectral data for derivatives of this compound?
Methodological Answer:
- Cross-Validation : Compare IR, NMR, and MS data from multiple sources (e.g., NIST, PubChem) .
- Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments in crowded NMR regions .
- Error Analysis : Identify batch-specific impurities (e.g., residual benzyl alcohol) via spiking experiments .
Example Contradiction : Discrepancies in boiling points (e.g., 151–153°C vs. 193–195°C) may stem from measurement techniques (e.g., reduced vs. ambient pressure) .
Q. Q7: What synthetic pathways are feasible for generating boronic ester or nitrile derivatives from this compound?
Methodological Answer:
- Boronic Esters : React with bis(pinacolato)diboron (B₂Pin₂) via Pd-catalyzed Miyaura borylation. Optimize catalyst loading (e.g., Pd(dppf)Cl₂) and base (KOAc) .
- Nitrile Derivatives : Substitute Cl with CN using NaCN in DMF. Monitor reaction progress via IR (C≡N stretch at 2250 cm⁻¹) .
Yield Optimization : Screen temperatures (80–120°C) and solvents (DMF vs. THF) to minimize side reactions .
Q. Q8: How do solvent polarity and proticity affect the stability of this compound in long-term storage?
Methodological Answer:
- Polar Protic Solvents (e.g., H₂O, MeOH) : Accelerate hydrolysis (half-life <24 h). Avoid storage in these media .
- Aprotic Solvents (e.g., DCM, THF) : Extend stability (>6 months at –20°C). Confirm via periodic ¹H-NMR .
- Accelerated Aging Studies : Use elevated temperatures (40–60°C) to model degradation kinetics .
Q. Q9: What strategies mitigate steric hindrance during electrophilic aromatic substitution reactions involving this compound?
Methodological Answer:
- Directing Groups : Introduce temporary substituents (e.g., –NO₂) to override –CF₃/–F directing effects. Remove post-reduction .
- Lewis Acid Catalysts : Use AlCl₃ or FeCl₃ to activate electrophiles (e.g., Br₂) at meta positions .
- Microwave-Assisted Synthesis : Enhance reaction rates under high-temperature, short-duration conditions .
Q. Q10: How can researchers leverage this compound as a building block for fluorinated liquid crystals or bioactive molecules?
Methodological Answer:
- Liquid Crystals : Couple with mesogenic cores (e.g., biphenyls) via SN2 reactions. Characterize phase transitions using DSC and POM .
- Bioactive Molecules : Functionalize via Suzuki-Miyaura cross-coupling to introduce pharmacophores (e.g., heterocycles). Screen for antimicrobial activity using MIC assays .
Data Source : Refer to PubChem bioassay data (AID: 1259371) for structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
